1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one
Brand Name: Vulcanchem
CAS No.: 349087-96-3
VCID: VC0430320
InChI: InChI=1S/C19H21FN2O2/c1-15(24-18-5-3-2-4-6-18)19(23)22-13-11-21(12-14-22)17-9-7-16(20)8-10-17/h2-10,15H,11-14H2,1H3
SMILES: CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.4g/mol

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one

CAS No.: 349087-96-3

Main Products

VCID: VC0430320

Molecular Formula: C19H21FN2O2

Molecular Weight: 328.4g/mol

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one - 349087-96-3

CAS No. 349087-96-3
Product Name 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one
Molecular Formula C19H21FN2O2
Molecular Weight 328.4g/mol
IUPAC Name 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenoxypropan-1-one
Standard InChI InChI=1S/C19H21FN2O2/c1-15(24-18-5-3-2-4-6-18)19(23)22-13-11-21(12-14-22)17-9-7-16(20)8-10-17/h2-10,15H,11-14H2,1H3
Standard InChIKey DJRDTXMJCCWIFE-UHFFFAOYSA-N
SMILES CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3
Canonical SMILES CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3
PubChem Compound 2885949
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator